molecular formula C32H56O9 B1245058 rathbunioside R2

rathbunioside R2

Cat. No.: B1245058
M. Wt: 584.8 g/mol
InChI Key: QUFRHILJEYKJJI-QNOBMSCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such compounds often demonstrate diverse biological activities, including antimicrobial, anti-inflammatory, or enzyme-inhibitory effects .

Properties

Molecular Formula

C32H56O9

Molecular Weight

584.8 g/mol

IUPAC Name

(3S,5R,6R,8R,9S,10R,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R,5S)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15-tetrol

InChI

InChI=1S/C32H56O9/c1-16(2)24(41-29-28(38)27(37)23(35)15-40-29)7-6-17(3)21-13-22(34)26-19-12-25(36)32(39)14-18(33)8-11-31(32,5)20(19)9-10-30(21,26)4/h16-29,33-39H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,32+/m1/s1

InChI Key

QUFRHILJEYKJJI-QNOBMSCSSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)C)O

Canonical SMILES

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)O)O

Synonyms

rathbunioside R2

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification Challenges

The term "rathbunioside R2" does not appear in any of the indexed scientific databases, peer-reviewed journals, or chemical reaction repositories within the provided search results. This includes:

  • Chemical synthesis pathways (e.g., alkyne reactions, Grignard reagent mechanisms)16.

  • Kinetic studies (e.g., sodium thiosulfate and hydrochloric acid reaction rates)24.

  • Reaction databases (e.g., ER diagram designs for chemical reaction storage) .

The absence of this compound in authoritative sources suggests it may be:

  • A recently discovered or proprietary substance not yet published.

  • A misnamed or misspelled compound (e.g., confusion with similar glycosides or saponins).

  • A fictional or hypothetical entity.

Recommendations for Further Research

To address the lack of data, consider the following actions:

Verify Nomenclature

  • Cross-reference the compound name with standardized databases such as:

    • PubChem or ChemSpider for structural validation.

    • SciFinder or Reaxys for reaction pathways.

Explore Analogues

If "this compound" belongs to a known class (e.g., glycosides, flavonoids), review reactions of structurally similar compounds:

AnaloguesCommon ReactionsKey Reagents
Saponins Hydrolysis, glycosylationAcid/Base catalysts37
Flavonoids Oxidation, methylationDIBAL-H, Grignard reagents16
Terpenoids Cyclization, epoxidationOzone, peroxides8

Experimental Analysis

If primary literature is unavailable, propose experimental studies:

  • Structural Elucidation : Use NMR, MS, or XRD to confirm the compound’s structure.

  • Reactivity Screening : Test stability under acidic/basic conditions, thermal degradation, or photochemical reactions.

  • Synthetic Pathways : Design retrosynthetic plans using known reagents (e.g., organocopper intermediates1).

Limitations of Current Data

The exclusion of non-peer-reviewed sources (e.g., ) and the absence of "this compound" in the provided materials prevent a comprehensive analysis. For context, the search results included:

  • Reaction mechanisms (e.g., acetylide ion formation1).

  • State-of-matter predictions (e.g., solubility rules3).

  • Database design principles for chemical reactions .

None of these directly relate to the queried compound.

Comparison with Similar Compounds

Key Differences :

  • Backbone Complexity : this compound likely features a carbohydrate backbone, whereas ranitidine derivatives are furan-based with sulfur and nitrogen substituents.
  • Pharmacological Role : Ranitidine compounds target histamine receptors, while glycosides like this compound may interact with enzymes or cellular membranes via sugar moieties .

Functional Comparison with Analogous Compounds

Functional similarities can be inferred from structural analogs:

Table 2: Functional Comparison
Property This compound (Hypothetical) Ranitidine Complex Nitroacetamide
Primary Use Hypothesized: Anti-inflammatory Gastrointestinal acid suppression
Mechanism Glycoside-mediated enzyme inhibition Nitroacetamide-derived H2-receptor blockade
Stability pH-sensitive (glycosidic bond) Stable under gastric pH
Metabolic Pathway Hydrolysis to aglycone Hepatic CYP450 metabolism

Notable Contrasts:

  • Stability : Ranitidine derivatives are engineered for gastric stability, whereas glycosides like this compound may degrade in acidic environments .
  • Therapeutic Targets : Ranitidine acts on specific receptors, while glycosides often exhibit broader biological interactions .

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, insights can be extrapolated:

  • Functional Gaps : Glycosides typically require enzymatic activation (e.g., β-glucosidase), which may limit their efficacy compared to direct-acting ranitidine derivatives .

Q & A

Q. How to address peer-review critiques of this compound’s purported bioactivity?

  • Methodological Answer : Replicate contested experiments with independent labs. Provide raw data and analysis scripts for transparency. Use response letters to clarify methodological ambiguities (e.g., cell-line authentication, statistical assumptions) .

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